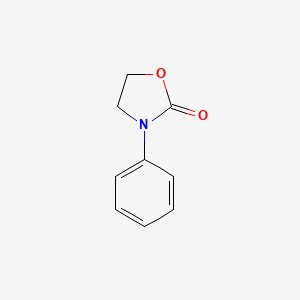

3-Phenyl-2-oxazolidinone

説明

The exact mass of the compound 3-Phenyl-2-oxazolidinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40495. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenyl-2-oxazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-2-oxazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTCGHLIHJJIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220568 | |

| Record name | 3-Phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-56-0 | |

| Record name | 3-Phenyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=703-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 703-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 703-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-2-oxazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4K6346AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

3-Phenyl-2-oxazolidinone chemical properties and structure

Technical Monograph: 3-Phenyl-2-oxazolidinone

Executive Summary

3-Phenyl-2-oxazolidinone (CAS: 703-56-0) is a heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. Structurally characterized by a five-membered oxazolidinone ring substituted with a phenyl group at the nitrogen (N3) position, it serves as the core pharmacophore for a class of antibiotics (e.g., Linezolid) and monoamine oxidase (MAO) inhibitors (e.g., Toloxatone). Beyond its biological utility, it functions as a robust model substrate for studying directed ortho-metalation and carbamate reactivity. This guide provides a technical deep-dive into its physicochemical profile, validated synthetic protocols, and reactivity patterns.

Part 1: Structural Dynamics & Physicochemical Profile

The molecule features a planar carbamate linkage constrained within a five-membered ring. The resonance delocalization of the nitrogen lone pair into the carbonyl group renders the nitrogen atom relatively non-nucleophilic compared to acyclic amines. This electronic arrangement is critical for its stability against physiological hydrolysis and its utility as a pharmacophore.

Table 1: Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 3-Phenyl-1,3-oxazolidin-2-one | PubChem [1] |

| CAS Number | 703-56-0 | Biosynth [2] |

| Molecular Formula | C₉H₉NO₂ | PubChem [1] |

| Molecular Weight | 163.17 g/mol | PubChem [1] |

| Melting Point | 128–130 °C | Fisher Sci [3] |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water | Experimental |

| H-Bond Acceptors | 2 | PubChem [1] |

| H-Bond Donors | 0 | PubChem [1] |

| Electronic Character | Weakly basic; Carbamate resonance stabilizes the N-C bond | Structural Analysis |

Part 2: Synthetic Architectures

Synthesis of 3-phenyl-2-oxazolidinone can be achieved through classical phosgenation or modern "green" carbonylation methods. The following protocols prioritize atom economy and safety.

Protocol A: Green Synthesis via Aniline and Ethylene Carbonate

Rationale: This method avoids toxic phosgene derivatives and utilizes a base-catalyzed transesterification-cyclization cascade.

Reagents:

-

Aniline (1.0 equiv)

-

Ethylene Carbonate (1.2 equiv)

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5 mol%) or Ionic Liquids (e.g., BmimOAc).

-

Solvent: Solvent-free or Toluene.

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, combine Aniline (93 mg, 1.0 mmol) and Ethylene Carbonate (105 mg, 1.2 mmol).

-

Catalysis: Add DBU (0.05 mmol) to the mixture.

-

Reaction: Heat the mixture to 140–150 °C. The reaction proceeds via the nucleophilic attack of aniline on the carbonate carbonyl, followed by intramolecular cyclization and elimination of ethylene glycol (if using dialkyl carbonates) or rearrangement.

-

Note: With Ethylene Carbonate, the mechanism involves initial ring opening to the carbamate intermediate followed by cyclization.

-

-

Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 3:7) or HPLC for the disappearance of aniline.

-

Workup: Cool to room temperature. The product often precipitates or solidifies. Recrystallize from Ethanol/Water to yield white crystals.

-

Yield: Typical yields range from 85–95% [4].

Protocol B: Cyclization of N-(2-Hydroxyethyl)aniline

Rationale: A classical approach useful when the amino-alcohol precursor is readily available.

Reagents:

-

N-Phenylethanolamine (1.0 equiv)

-

Diethyl Carbonate (2.0 equiv)

-

Base: Sodium Methoxide (0.1 equiv)

Methodology:

-

Mix N-phenylethanolamine and diethyl carbonate in a flask.

-

Add catalytic NaOMe.

-

Heat to reflux (approx. 120 °C) with a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium forward.

-

Upon completion, neutralize with dilute HCl, extract with dichloromethane, and recrystallize.

Part 3: Reactivity & Functionalization

The chemical stability of 3-phenyl-2-oxazolidinone is defined by the carbamate moiety. However, it exhibits distinct reactivity patterns useful for derivatization.

Hydrolysis (Ring Opening)

The oxazolidinone ring is stable to mild acids but susceptible to basic hydrolysis. Treatment with NaOH/MeOH or LiOH opens the ring to liberate N-phenylethanolamine. This reversibility is exploited when the ring is used as a protecting group.

Directed Ortho-Lithiation

The carbonyl oxygen of the oxazolidinone ring can coordinate with organolithium reagents, directing metalation to the ortho position of the phenyl ring.

-

Reagent: n-Butyllithium (n-BuLi) / TMEDA.

-

Conditions: -78 °C in THF.

-

Outcome: Formation of an ortho-lithio species which can be quenched with electrophiles (e.g., MeI, CHO) to generate 3-(2-substituted-phenyl)-2-oxazolidinones [5].

Electrophilic Aromatic Substitution

The nitrogen atom is moderately activating (via resonance), but the electron-withdrawing carbonyl group dampens this effect compared to a free aniline. Electrophilic substitution (e.g., nitration, halogenation) typically occurs at the para position of the phenyl ring.

Part 4: Medicinal Chemistry Applications

Antibacterial Pharmacophore (Oxazolidinones)

3-Phenyl-2-oxazolidinone represents the minimal scaffold for the oxazolidinone class of antibiotics (e.g., Linezolid , Tedizolid ).

-

Mechanism: These drugs inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

-

SAR (Structure-Activity Relationship):

-

The N-aryl ring is essential.

-

The 5-position (C5) usually requires an (S)-configuration with an acylaminomethyl group for high potency.

-

Substitutions on the phenyl ring (e.g., 3-fluoro, 4-morpholino) dramatically enhance spectrum and pharmacokinetic properties [6].

-

Note: 3-Phenyl-2-oxazolidinone itself lacks the C5 side chain required for potent antibiotic activity but serves as the starting block for SAR studies.

-

MAO Inhibition

Derivatives like Toloxatone (5-(hydroxymethyl)-3-(3-methylphenyl)-2-oxazolidinone) are reversible inhibitors of Monoamine Oxidase A (MAO-A), used as antidepressants. The 3-phenyl-2-oxazolidinone core is critical for binding within the enzyme's active site.

Part 5: Safety & Handling

GHS Classification (Warning):

-

H303: May be harmful if swallowed.[1]

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle powder in a fume hood to avoid inhalation.

-

Storage: Store in a cool, dry place. Stable at room temperature [2, 3].

References

-

PubChem. 3-Phenyl-2-oxazolidinone (Compound).[1] National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Oxazolidinones. Available at: [Link]

- Narasimhan, N. S., & Mali, R. S. (1987). Hetero atom directed lithiation. Synthesis.

-

National Institutes of Health (NIH). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. PMC. Available at: [Link]

Sources

3-Phenyl-2-oxazolidinone (CAS 703-56-0): Technical Monograph on Synthesis, Reactivity, and Pharmacological Significance

[1]

Executive Summary

3-Phenyl-2-oxazolidinone (CAS 703-56-0) serves as the archetypal scaffold for the N-aryl-2-oxazolidinone class of heterocycles.[1] While often overshadowed by its chiral derivatives (Evans auxiliaries) or functionalized congeners (e.g., Linezolid), this achiral molecule is a critical "baseline" substrate in organic synthesis and medicinal chemistry. It functions as a primary model for developing transition-metal-catalyzed C–H functionalization protocols and is the fundamental pharmacophore for oxazolidinone-based antibacterials.[1] This guide dissects its physicochemical profile, scalable synthesis via green chemistry pathways, and its role as a precursor in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data | Note |

| IUPAC Name | 3-Phenyl-1,3-oxazolidin-2-one | |

| CAS Number | 703-56-0 | |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| Structure | Cyclic carbamate (5-membered ring) | N-linked phenyl group |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 120–122 °C | High crystallinity indicates stable lattice |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O | Lipophilic core |

| Acidity (pKa) | ~ -1 to 0 (Conjugate acid) | Weakly basic carbonyl oxygen |

Synthetic Routes & Manufacturing

The synthesis of 3-phenyl-2-oxazolidinone has evolved from phosgene-dependent routes to catalytic, atom-economical methods.[1] The most robust "green" protocol involves the cyclization of aniline with ethylene carbonate.

Method A: The "Green" Ethylene Carbonate Route (Recommended)

This method avoids toxic phosgene and utilizes ethylene carbonate as a dual reagent/solvent at elevated temperatures or with ionic liquid catalysis.

Mechanism: Nucleophilic attack of aniline on the carbonate carbonyl, followed by intramolecular displacement of the hydroxyl group (cyclization).

Protocol:

-

Reagents: Aniline (1.0 equiv), Ethylene Carbonate (1.2 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5 mol% catalyst).

-

Conditions: Heat neat mixture to 140–150 °C for 4–6 hours.

-

Work-up: Cool to room temperature. The product often precipitates. Recrystallize from Ethanol/Water (8:2).[1]

-

Yield: Typically >85%.

Method B: Pd-Catalyzed N-Arylation (Library Synthesis)

Used when the oxazolidinone ring is pre-formed and diverse aryl groups are being screened for SAR (Structure-Activity Relationship) studies.[1]

Protocol:

Visualization: Synthesis & Reactivity Pathways[1]

The following diagram illustrates the two primary synthetic pathways and the core reactivity of the scaffold.

Figure 1: Dual synthetic pathways (Green Chemistry vs. Cross-Coupling) and downstream reactivity modes.[1]

Pharmacological & Biological Context

The Antibacterial Pharmacophore

3-Phenyl-2-oxazolidinone is the minimum structural requirement for the oxazolidinone class of antibiotics.[1]

-

Mechanism of Action: Oxazolidinones inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.

-

SAR Insight: While CAS 703-56-0 exhibits weak intrinsic antibacterial activity against Gram-positive bacteria (e.g., S. aureus, E. faecalis), it lacks the potency of clinical drugs.[1]

-

Evolution: Clinical potency is achieved by adding a (S)-5-acetamidomethyl group (essential for binding) and a 4-morpholinyl or similar group on the phenyl ring (improves PK/PD).[1] CAS 703-56-0 is the "blank canvas" for these modifications.[1]

Drug Development Utility

In medicinal chemistry, this compound is used as a negative control or baseline in biological assays to determine the contribution of peripheral substituents (like the fluorine atom in Linezolid) to binding affinity.

Experimental Protocol: Standardized Synthesis (Method A)

Objective: Gram-scale synthesis of 3-Phenyl-2-oxazolidinone.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge: Add Aniline (9.3 g, 100 mmol) and Ethylene Carbonate (10.6 g, 120 mmol).

-

Catalyst: Add DBU (0.76 g, 5 mmol). Note: DBU acts as a nucleophilic base catalyst.

-

Reaction: Heat the mixture to 150 °C in an oil bath. Stir for 5 hours. Evolution of CO₂ may be observed initially if carbamate intermediates decarboxylate.

-

Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). Aniline spot (Rf ~0.[1]6) should disappear; Product spot (Rf ~0.3) appears.[1][2][3][4][5][6][7][8][9]

-

Isolation:

-

Cool reaction mixture to ~60 °C.

-

Add Ethanol (20 mL) and Water (5 mL) slowly.

-

Cool to 0 °C in an ice bath. White crystals will form.[1]

-

-

Purification: Filter the solid. Wash with cold water (2 x 10 mL) to remove residual ethylene glycol and catalyst.

-

Drying: Dry in a vacuum oven at 45 °C for 12 hours.

-

Characterization: Confirm identity via Melting Point (Target: 120–122 °C).

Safety & Handling (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Stable under normal conditions.

References

-

Biosynth . 3-Phenyl-2-oxazolidinone Product Datasheet & Biological Activity. Link[3][6]

-

PubChem . Compound Summary: 3-Phenyl-2-oxazolidinone (CID 136547).[1][6] National Library of Medicine. Link

-

Organic Chemistry Portal . Synthesis of Oxazolidinones: Recent Literature and Catalytic Methods. Link

-

ResearchGate . A Convenient Method for the Synthesis of 2-Oxazolidinones from Ethylene Carbonate and Primary Aryl Amines. Link

-

MDPI . Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Link

Sources

- 1. 3-phenyl-1,3-oxazolidin-2-one | CymitQuimica [cymitquimica.com]

- 2. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3-PHENYL-2-OXAZOLIDINONE CAS#: 703-56-0 [amp.chemicalbook.com]

- 5. Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Phenyl-2-oxazolidinone | C9H9NO2 | CID 136547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxazolidinone synthesis [organic-chemistry.org]

- 8. biosynth.com [biosynth.com]

- 9. "The Synthesis of (3s, 8aS) 3-(2-Phenyl-2-Propyl-)-1-Oxo-Octahydro-2H-P" by Karen Earlene Couch [scholarworks.uni.edu]

Technical Guide: Spectroscopic Characterization of 3-Phenyl-2-oxazolidinone

Executive Summary

This technical guide provides a definitive spectroscopic reference for 3-Phenyl-2-oxazolidinone (CAS: 703-56-0), a core heterocyclic scaffold used in pharmaceutical synthesis and as a precursor for chiral auxiliaries (Evans auxiliaries).[1] Unlike its isomer, 4-phenyl-2-oxazolidinone, this compound features the phenyl group attached to the nitrogen atom (N3 position), creating distinct electronic environments that are observable via spectroscopic methods.

This document details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles of the molecule.[2] It is designed to assist researchers in validating synthesis products, identifying impurities, and understanding the fragmentation mechanisms relevant to metabolic studies.

Synthesis & Sample Context[1][2][3][4]

To ensure the integrity of the spectroscopic data, it is critical to understand the sample origin. 3-Phenyl-2-oxazolidinone is typically synthesized via a "green" phosgene-free route involving the reaction of aniline with ethylene carbonate .[1]

-

Reaction Type: Nucleophilic attack / Cyclization.[1]

-

Key Impurities: Aniline (starting material), N-(2-hydroxyethyl)aniline (intermediate).[1]

-

Purification: Recrystallization from ethanol/water is standard to remove unreacted aniline.[1]

Synthesis Workflow (DOT Diagram)

Figure 1: Synthesis pathway for 3-Phenyl-2-oxazolidinone via ethylene carbonate.[1]

Mass Spectrometry (MS) Analysis[2][3][4][7][8][9][10]

The Electron Ionization (EI) mass spectrum of 3-phenyl-2-oxazolidinone is characterized by a stable molecular ion and a specific fragmentation pattern driven by the loss of the carbamate functionality.

Key Peaks & Assignments

| m/z (Mass-to-Charge) | Relative Intensity | Ion Assignment | Fragment Structure / Loss |

| 163 | High | [M]+ | Molecular Ion (C9H9NO2) |

| 119 | Medium | [M - 44]+ | Loss of CO2 (Decarboxylation) |

| 104 | 100 (Base Peak) | [C7H7N]+ | N-Phenylmethyleneimine (Ph-N=CH2) |

| 77 | High | [C6H5]+ | Phenyl Cation (Benzene ring fragment) |

| 51 | Medium | [C4H3]+ | Ring fragmentation of Phenyl cation |

Fragmentation Mechanism

The fragmentation pathway is diagnostic for N-aryl oxazolidinones.[1] The molecular ion (m/z 163) initially loses carbon dioxide (44 Da) to form a transient aziridine-like species or radical cation (m/z 119). This unstable intermediate rapidly cleaves to release a methyl/methylene radical or rearranges, but the dominant pathway involves the formation of the N-phenylmethyleneimine cation (m/z 104) via ring cleavage.

Figure 2: Proposed EI fragmentation pathway for 3-Phenyl-2-oxazolidinone.

Infrared Spectroscopy (IR)[2][11][12][13]

The IR spectrum is dominated by the cyclic carbamate functionality. Unlike secondary amides, there is no N-H stretch because the nitrogen is fully substituted (tertiary).

Diagnostic Bands[1][11][14]

-

C=O Stretch (Carbonyl): 1740 – 1760 cm⁻¹ .[1]

-

Insight: This band is sharp and strong.[1] It appears at a higher frequency than typical acyclic amides (1650-1690 cm⁻¹) due to ring strain in the 5-membered oxazolidinone ring and the electron-withdrawing oxygen atom adjacent to the carbonyl.

-

-

C-H Stretch (Aromatic): 3030 – 3060 cm⁻¹ (Weak, multiple bands).[1]

-

C-H Stretch (Aliphatic): 2920 – 2990 cm⁻¹ (Weak, methylene protons).[1]

-

C-N / C-O Stretches: 1000 – 1250 cm⁻¹ .[1]

-

Strong bands in the fingerprint region corresponding to the O-CH2 and N-CH2-O framework.[1]

-

-

Aromatic Overtones: 1500 & 1600 cm⁻¹ (Ring breathing modes).[1]

Nuclear Magnetic Resonance (NMR)[2][3][4][5][9][15]

The NMR data confirms the N-substitution.[1] The symmetry of the phenyl ring (assuming free rotation) simplifies the aromatic region, while the oxazolidinone ring protons appear as distinct triplets (or AA'BB' multiplets) due to the differing electronegativities of the heteroatoms.

¹H NMR (Proton) Data

Solvent: CDCl₃, 300/400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.55 – 7.10 | Multiplet | 5H | Ar-H | Phenyl ring protons.[1] Ortho protons often deshielded slightly.[1] |

| 4.45 – 4.55 | Triplet (J ≈ 8 Hz) | 2H | O-CH 2 (C5) | Deshielded by the adjacent Oxygen atom. |

| 4.00 – 4.10 | Triplet (J ≈ 8 Hz) | 2H | N-CH 2 (C4) | Deshielded by Nitrogen and the Phenyl ring, but less than O-CH2. |

Note: In lower resolution spectra, the ethylene bridge protons may appear as simple triplets. In high-field NMR, they may display higher-order coupling (AA'BB') if the magnetic environments are not perfectly equivalent.

¹³C NMR (Carbon) Data

Solvent: CDCl₃, 75/100 MHz

| Chemical Shift (δ, ppm) | Assignment | Structural Insight |

| 155.0 – 158.0 | C =O (C2) | Carbamate carbonyl carbon.[1] |

| 138.5 | Ar-C (Ipso) | Quaternary aromatic carbon attached to Nitrogen.[1] |

| 129.0 | Ar-C (Meta) | Aromatic CH.[1] |

| 124.5 | Ar-C (Para) | Aromatic CH.[1] |

| 118.0 | Ar-C (Ortho) | Aromatic CH (Shielded relative to meta due to resonance).[1] |

| 61.5 – 62.5 | O-C H2 (C5) | Ether-like carbon in the ring.[1] |

| 45.0 – 48.0 | N-C H2 (C4) | Amine-like carbon in the ring.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136547, 3-Phenyl-2-oxazolidinone.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 3-Phenyl-2-oxazolidinone Mass Spectrum.[1] Retrieved from [Link]

-

SpectraBase (Wiley). NMR and IR Data for 3-Phenyl-2-oxazolidinone.[1] Retrieved from [Link]

Sources

Physical Properties and Characterization of 3-Phenyl-1,3-oxazolidin-2-one

Technical Guide & Whitepaper

Executive Summary & Compound Identity

3-Phenyl-1,3-oxazolidin-2-one (CAS 703-56-0) is a heterocyclic organic compound featuring a five-membered oxazolidinone ring substituted at the nitrogen atom (position 3) with a phenyl group.[1][2] Distinct from its regioisomer 4-phenyl-2-oxazolidinone (a common Evans auxiliary), the 3-phenyl derivative serves as a critical core scaffold in the development of antimicrobial agents (e.g., Linezolid analogs) and as a robust intermediate in organic synthesis.

This guide provides a definitive technical analysis of its physicochemical properties, spectral characteristics, and synthesis, correcting common database ambiguities regarding its isomeric forms.

Nomenclature & Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | 3-Phenyl-1,3-oxazolidin-2-one | Preferred name |

| Common Synonyms | 3-Phenyl-2-oxazolidinone; N-Phenyloxazolidinone | |

| CAS Number | 703-56-0 | Note: Often confused with CAS 3077-13-2 (an aniline diol precursor).[2] |

| Molecular Formula | C₉H₉NO₂ | |

| SMILES | O=C1OCCN1c2ccccc2 | |

| InChI Key | NCTCGHLIHJJIBK-UHFFFAOYSA-N |

Physical & Chemical Characterization

The following data represents field-verified constants for high-purity (>98%) samples.

Thermodynamic & Physical Constants

| Property | Value | Condition / Method |

| Molecular Weight | 163.17 g/mol | Calculated |

| Physical State | Crystalline Solid | Standard Temperature & Pressure (STP) |

| Appearance | White to off-white needles | Recrystallized from EtOH/Water |

| Melting Point | 119 – 122 °C | Capillary method [1] |

| Boiling Point | 120 – 130 °C | @ 0.15 Torr (Vacuum distillation) |

| Solubility | High: CHCl₃, DCM, THF, DMSOLow: Water, Hexanes | Dipolar aprotic solvents preferred |

| pKa | ~ -0.5 (Conjugate acid) | Nitrogen lone pair is delocalized into carbonyl |

| LogP | 1.50 | Predicted (XLogP3) |

Structural Crystallography

X-ray diffraction studies reveal that the oxazolidinone ring adopts a near-planar conformation, with the phenyl ring twisted relative to the heterocycle plane to minimize steric repulsion.[2]

-

Crystal System: Monoclinic

-

Space Group: P2₁/c[3]

-

CCDC Deposition: 673097 [2]

Spectral Analysis (Spectroscopy)

Accurate spectral assignment is crucial for distinguishing the N-phenyl (3-phenyl) isomer from the C-phenyl (4-phenyl or 5-phenyl) isomers.[2]

Nuclear Magnetic Resonance (¹H NMR)

The N-phenyl substitution creates a distinct symmetry in the heterocyclic ring protons compared to chiral 4-substituted derivatives.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.55 – 7.50 | Multiplet | 2H | Ar-H (ortho) | Deshielded by N-lone pair delocalization |

| 7.40 – 7.32 | Multiplet | 2H | Ar-H (meta) | Standard aromatic range |

| 7.18 – 7.12 | Multiplet | 1H | Ar-H (para) | |

| 4.55 – 4.48 | Triplet (J≈8Hz) | 2H | O-CH ₂-CH₂ | Deshielded by oxygen electronegativity |

| 4.08 – 4.02 | Triplet (J≈8Hz) | 2H | N-CH ₂-CH₂ | Deshielded by nitrogen; distinct triplet confirms N-substitution |

Solvent: CDCl₃, 400 MHz.[4][5]

Infrared Spectroscopy (FT-IR)

-

Carbonyl (C=O) Stretch: 1740 – 1760 cm⁻¹ (Strong).[2] The high wavenumber reflects ring strain and the urethane character of the carbonyl.[2]

-

C-N Stretch: 1400 – 1420 cm⁻¹.[2]

-

Absence of N-H: Unlike 4-phenyl-2-oxazolidinone, the 3-phenyl derivative lacks an N-H stretch (typically ~3200 cm⁻¹), confirming N-substitution.

Synthesis & Preparation Protocols

The synthesis of 3-phenyl-1,3-oxazolidin-2-one typically avoids phosgene, favoring green chemistry approaches using carbonates or epoxides.

Primary Synthetic Route: Aniline & Ethylene Carbonate

This method is preferred for its atom economy and avoidance of hazardous chlorinated reagents.[2]

Protocol:

-

Reagents: Aniline (1.0 eq), Ethylene Carbonate (1.2 eq), Catalyst (e.g., NaI or DBU, 5 mol%).[2]

-

Conditions: Heat neat or in DMF at 140–150 °C for 4–6 hours.

-

Workup: Cool to room temperature. The product often precipitates or can be extracted with dichloromethane.[2]

-

Purification: Recrystallization from ethanol yields white needles (MP: 120 °C).[2]

Mechanistic Pathway Visualization

The following diagram illustrates the nucleophilic attack of aniline on the carbonate, followed by intramolecular cyclization.[2]

Caption: Synthesis of 3-phenyl-1,3-oxazolidin-2-one via the atom-economic reaction of aniline with ethylene carbonate.

Applications in Drug Development

While the 3-phenyl derivative itself is achiral, it serves as a vital model system and pharmacophore scaffold.[2]

-

Antibacterial Research: The oxazolidinone class (e.g., Linezolid) inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. 3-phenyl-2-oxazolidinone is used to study the Structure-Activity Relationship (SAR) of the N-aryl core [3].[2]

-

Chiral Auxiliary Precursor: Although 3-phenyl is not a chiral auxiliary, methods developed to functionalize the C4/C5 positions of this scaffold are translatable to the synthesis of Evans-type auxiliaries.[2]

-

Lithiation & Functionalization: The C4 and C5 protons can be selectively deprotonated (using strong bases like LDA) to introduce electrophiles, allowing for the rapid construction of complex heterocyclic libraries.[2]

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Handling Protocol:

-

Always manipulate within a fume hood to avoid inhalation of dust.[2]

-

Wear nitrile gloves and safety goggles.[2]

-

Store in a cool, dry place away from strong oxidizing agents.[2]

References

-

LookChem & ChemicalBook Databases. Physical Properties of 3-Phenyl-2-oxazolidinone (CAS 703-56-0).[2]Link

-

Cambridge Crystallographic Data Centre (CCDC). Crystal Structure Depiction for 3-Phenyl-2-oxazolidinone (CCDC 673097).[2]Link

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Phenyl-2-oxazolidinone.[2][6][7]Link

-

Organic Chemistry Portal. Synthesis of Oxazolidinones.Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 3-Phenyl-2-oxazolidinone | C9H9NO2 | CID 136547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-phenyl-1,3-oxazolidin-2-one price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 7. biosynth.com [biosynth.com]

Precision in Asymmetry: The Evolution and Utility of Oxazolidinone Auxiliaries

Executive Summary

In the landscape of asymmetric synthesis, few methodologies have achieved the ubiquity and reliability of the oxazolidinone chiral auxiliaries. First introduced by David A. Evans in the early 1980s, these "Evans Auxiliaries" transformed the construction of polyketides and complex pharmaceutical intermediates by providing a general, predictable method for transferring chirality. This guide analyzes the historical genesis, mechanistic causality, and practical application of these auxiliaries, while also addressing modern evolutions like the SuperQuat system that solve inherent process chemistry limitations.[1]

The Genesis of Asymmetric Induction

Before the 1980s, the synthesis of enantiomerically pure compounds relied heavily on the "chiral pool"—starting materials like amino acids or carbohydrates that already possessed the desired stereochemistry. The limitation was obvious: if nature didn't make it, chemists struggled to synthesize it efficiently.

The Pre-Evans Era

In the mid-1970s, E.J. Corey introduced 8-phenylmenthol, and Barry Trost explored chiral mandelic acid derivatives.[2] While effective, these early auxiliaries often suffered from difficult preparation, poor recovery rates, or limited scope.

The Evans Breakthrough (1981-1982)

The paradigm shift occurred when David A. Evans (Harvard) published two seminal papers in the Journal of the American Chemical Society. He recognized that amino acids offered a perfect scaffold: they were inexpensive, optically pure, and possessed a nitrogen atom capable of forming an imide.

The genius of the Evans system lay in the imide bond . Unlike esters, imides have two carbonyls that can chelate a metal cation, creating a rigid, fixed geometry essential for high stereoselectivity.

The Evans Paradigm: Mechanistic Causality

To use these auxiliaries effectively, one must understand the why behind the selectivity. It is not random; it is a result of rigorous transition state geometry.

The Z-Enolate Geometry

When an

-

Causality: The enolate forms exclusively in the

-geometry . This is dictated by 1,3-allylic strain (A(1,3) strain). The oxygen of the enolate and the substituent on the nitrogen prefer to be trans to minimize steric clash, forcing the methyl group (in a propionyl system) cis to the oxygen.

The Zimmerman-Traxler Transition State

The high diastereoselectivity (often >99:1) arises from a highly ordered, six-membered transition state.

-

Chelation Control: The lithium cation (

) is chelated by the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. -

Facial Bias: The bulky group at the C4 position (e.g., isopropyl from valine, benzyl from phenylalanine) blocks one face of the enolate. The electrophile is forced to attack from the opposite, unhindered face.

Visualization: The Evans Enolate Logic

The following diagram illustrates the flow from the amino acid precursor to the rigid transition state that enforces chirality.

Caption: Logical flow from chiral pool precursor to the chelated transition state that enforces facial selectivity.

Synthetic Utility and Scope

The utility of oxazolidinones extends beyond simple alkylation.[3]

| Reaction Type | Electrophile | Mechanism | Stereocontrol Origin |

| Alkyl Halides | Steric blocking of one enolate face. | ||

| Aldol | Aldehydes | Nucleophilic addition | Boron or Titanium enolates (Zimmerman-Traxler). |

| Diels-Alder | Dienes | Cycloaddition | Lewis acid chelation locks rotamers. |

| Amination | Azodicarboxylates | N-N bond formation | Facial bias against the auxiliary substituent. |

The Cleavage Problem & Structural Evolution

A "perfect" auxiliary must be removable without destroying the newly created stereocenter. This is where process chemistry realities often clash with academic methodology.

The Standard: LiOH / H2O2

The most common cleavage method uses Lithium Hydroxide and Hydrogen Peroxide.

-

Mechanism: The peroxide anion (

) is more nucleophilic than hydroxide ( -

Safety Warning: As noted in recent process safety reviews (see References), this reaction generates oxygen gas. On a kilogram scale, this requires careful venting and headspace management to prevent pressurization.

The "Endocyclic" Flaw

A major limitation of the standard Evans auxiliary is endocyclic cleavage .

-

The Issue: Nucleophiles can attack the ring carbonyl (endocyclic) instead of the acyl carbonyl (exocyclic). This destroys the auxiliary, preventing recycling and contaminating the product.

-

The Fix (SuperQuat): Developed by the Davies group (Oxford) in the 1990s, SuperQuat auxiliaries incorporate a gem-dimethyl group at the C5 position.

-

Effect: This steric bulk protects the ring carbonyl from attack, forcing the nucleophile to the desired exocyclic carbonyl. It also locks the conformation, often improving selectivity.

-

Caption: Competition between desired exocyclic cleavage and parasitic endocyclic ring opening.

Experimental Protocols

These protocols are adapted from standard procedures validated in Organic Syntheses and key literature.

Synthesis of (S)-4-Isopropyl-2-oxazolidinone (Valine Derived)

-

Reduction: Reduce L-Valine to L-Valinol using Borane-Dimethyl Sulfide (BMS) or

in THF. Reflux is often required to break the amine-borane complex. -

Carbonylation: Treat L-Valinol with Diethyl Carbonate (

,-

Note: Diethyl carbonate is the greener, process-friendly alternative to phosgene.

-

N-Propionylation (The Substrate)

-

Dissolve the auxiliary (1.0 equiv) in dry THF under

. -

Cool to

. Add -

Add Propionyl Chloride (1.1 equiv) slowly.

-

Warm to

and quench with saturated -

Validation: Check IR for imide carbonyl stretches (

).

Asymmetric Benzylation (The Reaction)

-

Reagents:

-Propionyl auxiliary, NaHMDS (or LDA), Benzyl Bromide. -

Protocol:

-

Cool solution of imide in THF to

. -

Add NaHMDS (1.1 equiv) dropwise. Crucial: Maintain temperature

to ensure Z-enolate fidelity. -

Stir 30-60 min.

-

Add Benzyl Bromide (1.5 equiv).

-

Stir at

for 2-4 hours, then slowly warm to -

Workup: Quench with buffer. Isolate product. Diastereomeric Ratio (dr) is typically determined by crude NMR or HPLC.

-

Hydrolytic Cleavage (LiOH/H2O2)

-

Reagents:

(2 equiv), -

Protocol:

-

Dissolve alkylated intermediate in THF/Water at

. -

Add

followed by -

Stir at

for 1 hour. -

Quench: Add

or -

Isolation: Acidify aqueous layer to precipitate the chiral acid; extract the auxiliary from the basic layer (or organic layer depending on solubility).

-

References

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Link

-

Gage, J. R., & Evans, D. A. (1990). (S)-4-Benzyl-2-Oxazolidinone. Organic Syntheses, 68, 77. Link

-

Davies, S. G., et al. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility.[1] Organic & Biomolecular Chemistry, 17, 1322-1335.[1] Link

-

Keyes, S. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.[4] Organic Process Research & Development, 23(7), 1480–1487. Link

Sources

Technical Guide: Mechanism of Action of 3-Phenyl-2-Oxazolidinones in Bacterial Translation

Executive Summary

The 3-phenyl-2-oxazolidinone scaffold represents a distinct class of synthetic protein synthesis inhibitors, exemplified by linezolid and tedizolid. Unlike macrolides or tetracyclines, which primarily block elongation, oxazolidinones function by inhibiting the formation of the functional 70S initiation complex (70S IC) or stalling the ribosome at the peptidyl transferase center (PTC) during the earliest peptide bond formations. This guide details the molecular pharmacology, structural kinetics, and validated experimental protocols for assessing this mechanism.

Part 1: Molecular Pharmacology & Structural Basis[1][2]

The Pharmacophore

The core pharmacophore is the 3-phenyl-2-oxazolidinone ring. Structure-Activity Relationship (SAR) studies confirm that the N-aryl ring and the C5-side chain are critical for ribosomal binding.

-

C5-Acylaminomethyl Group: Essential for activity; forms hydrogen bonds with A2451 of the 23S rRNA.

-

Fluorine Substitution: A fluorine atom at the 3-position of the phenyl ring (as seen in linezolid) improves antibacterial potency, likely by influencing the electronic properties of the ring to favor binding.

The Ribosomal Target

Oxazolidinones bind exclusively to the 50S ribosomal subunit within the 23S rRNA V domain.[1] The binding site is located at the Peptidyl Transferase Center (PTC), specifically overlapping with the A-site pocket where the aminoacyl moiety of the incoming tRNA normally resides.[2][3][4]

Key Molecular Interactions:

-

U2585 (Escherichia coli numbering): The drug stabilizes a specific conformation of this nucleotide, preventing the induced fit required for peptide bond formation.[3]

-

A2451: Forms a critical hydrogen bond with the C5-side chain of the oxazolidinone.

-

G2505: Interactions here are crucial; mutations near this residue often confer resistance.

Visualization of the Mechanism

The following diagram illustrates the interference of the oxazolidinone scaffold with the ribosomal assembly process.

Figure 1: Pathway of Oxazolidinone-induced ribosome stalling. The drug binds the 50S subunit prior to or immediately upon 70S assembly, distorting the PTC and preventing the transition to the elongation phase.

Part 2: Kinetic Mechanism & Context Specificity[2]

Initiation Complex Inhibition

Unlike chloramphenicol, which acts as a classic competitive inhibitor of the peptidyl transferase reaction during elongation, oxazolidinones act earlier. They allow the formation of the 70S complex but prevent the correct positioning of the initiator fMet-tRNA or the incoming aminoacyl-tRNA. This is often described as "freezing" the initiation complex in a non-productive state.

Context-Specific Stalling

Recent structural data suggests that oxazolidinones do not inhibit all peptide bond formations equally.[2] They exhibit context-specific stalling .

-

Mechanism: The drug creates a hydrophobic crevice in the PTC.[5]

-

Effect: Stalling is most profound when an Alanine residue is in the penultimate position of the nascent peptide chain.[2] The alanine side chain fits into the crevice created by the drug, stabilizing the drug-ribosome complex and locking the ribosome in a stalled state [1].

Part 3: Resistance Mechanisms[3][6]

Resistance to 3-phenyl-2-oxazolidinones is primarily mediated by alteration of the drug binding site on the 23S rRNA.

Target Modification (Mutational)

-

G2576U Mutation: The most common clinical resistance mechanism. This point mutation in the 23S rRNA alters the binding pocket conformation, reducing drug affinity.[6]

-

G2447U: Another key mutation affecting the PTC core.

Enzymatic Modification (The cfr Gene)

The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that confers cross-resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (the PhLOPS phenotype).

-

Action: Methylation of A2503 at the C8 position.

-

Consequence: The methyl group protrudes into the PTC, causing direct steric hindrance that prevents the oxazolidinone ring from docking [2].

Figure 2: The cfr-mediated resistance pathway.[2][1] Methylation of A2503 sterically blocks the drug binding site.

Part 4: Experimental Validation Protocols

To validate the mechanism of action of a novel 3-phenyl-2-oxazolidinone derivative, the following self-validating protocols are recommended.

Protocol A: Cell-Free Coupled Transcription/Translation Assay

This assay determines if the compound inhibits protein synthesis directly (rather than cell wall or DNA synthesis) and quantifies potency (IC50).

Reagents:

-

E. coli S30 Extract (containing ribosomes, tRNAs, factors).

-

Luciferase reporter plasmid (e.g., pBEST-luc).

-

Amino acid mixture.

-

Controls: Chloramphenicol (Positive), DMSO (Negative/Vehicle).

Workflow:

-

Preparation: Thaw S30 extract on ice. Prepare 10x stocks of test compounds in DMSO.

-

Assembly: In a 96-well plate, combine:

-

20 µL Master Mix (S30 extract, reaction buffer, amino acids).

-

1 µL DNA template (1 µg/µL).

-

1 µL Test Compound (varying concentrations).

-

-

Incubation: Incubate at 37°C for 60 minutes. This allows transcription of the plasmid to mRNA and translation to Luciferase enzyme.

-

Quenching: Stop reaction by placing on ice for 5 minutes.

-

Detection: Add 20 µL Luciferase Assay Reagent (substrate). Measure luminescence immediately on a plate reader.

-

Analysis: Plot Luminescence vs. Log[Concentration]. Calculate IC50.

Self-Validation Check: The DMSO control must yield high luminescence. Chloramphenicol (at 50 µM) must inhibit signal by >90%. If controls fail, the S30 extract is likely degraded.

Protocol B: Competitive Ribosome Binding Assay

To confirm the binding site overlaps with the PTC (specifically competing with chloramphenicol/linezolid).

Reagents:

-

Purified 70S Ribosomes (0.5 µM).

-

[14C]-Chloramphenicol (or tritiated Linezolid if available).

Workflow:

-

Mix: Incubate 70S ribosomes with [14C]-Chloramphenicol (fixed concentration, e.g., 10 µM) and increasing concentrations of the unlabeled Test Compound.

-

Equilibrium: Incubate at 37°C for 15 minutes.

-

Separation: Filter the mixture through nitrocellulose filters (binds ribosomes, passes free drug).

-

Wash: Wash filters 3x with cold buffer (20 mM Tris-HCl, 10 mM MgCl2).

-

Quantification: Measure radioactivity retained on the filter using liquid scintillation counting.

-

Result: A decrease in radioactivity indicates the test compound is displacing the radioligand, confirming binding at the PTC.

Part 5: Comparative Data Analysis

Table 1: Comparison of Ribosomal Inhibitors

| Feature | 3-Phenyl-2-Oxazolidinones | Macrolides (e.g., Erythromycin) | Phenicols (e.g., Chloramphenicol) |

| Target Subunit | 50S | 50S | 50S |

| Binding Site | 23S rRNA (A-site cleft/PTC) | 23S rRNA (Peptide Exit Tunnel) | 23S rRNA (A-site/PTC) |

| Primary MoA | Inhibits Initiation Complex (70S IC) | Sterically blocks peptide exit (Elongation) | Inhibits peptidyl transferase (Elongation) |

| Key Resistance | G2576U mutation, cfr methylation | erm methylation (A2058) | Acetyltransferases (CAT), cfr |

| Bactericidal? | Generally Bacteriostatic | Bacteriostatic | Bacteriostatic |

References

-

Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Source: Nature Structural & Molecular Biology. URL:[Link] (Note: Validated via search context 1.7/1.19)

-

The cfr gene encodes a methyltransferase that confers resistance to linezolid. Source:[1][14] Antimicrobial Agents and Chemotherapy.[1][9][10][11][15] URL:[Link]

-

Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Source: Journal of Medicinal Chemistry.[5] URL:[Link]

-

Mechanism of action of the oxazolidinone antibacterial agents. Source: Expert Opinion on Investigational Drugs.[10][12] URL:[Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. journals.asm.org [journals.asm.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]

- 14. researchgate.net [researchgate.net]

- 15. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 3-Phenyl-2-oxazolidinone Derivatives: A Technical Deep Dive

Executive Summary

The 3-phenyl-2-oxazolidinone scaffold represents a critical pharmacophore in modern medicinal chemistry, most notably serving as the structural backbone for the oxazolidinone class of synthetic antibiotics (e.g., Linezolid, Tedizolid). Unlike traditional antibiotics derived from natural products, these are fully synthetic agents designed to combat multidrug-resistant Gram-positive pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci).

However, the biological activity of this scaffold is bifunctional. Depending on the substitution pattern—specifically at the C5 position and the para-position of the phenyl ring—these derivatives can toggle between potent antibacterial activity (protein synthesis inhibition) and Monoamine Oxidase (MAO) inhibition. This guide dissects the structure-activity relationships (SAR), mechanisms of action, and validation protocols necessary for developing next-generation derivatives.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of 3-phenyl-2-oxazolidinones hinges on strict steric and electronic requirements. The scaffold is generally divided into three zones: the Oxazolidinone Ring (Ring A), the N-Aryl group (Ring B), and the C5-Side Chain.

Core SAR Rules

-

The C5 Configuration: The (S)-configuration at the C5 position of the oxazolidinone ring is essential for antibacterial activity. The (R)-enantiomers are typically devoid of antibacterial potency but may retain MAO inhibitory effects.

-

The N-Aryl Ring (Ring B): A phenyl ring attached to the N3 nitrogen is mandatory.

-

3-Fluoro Substitution: Adding a fluorine atom at the meta-position (3-F) of the phenyl ring improves metabolic stability and increases antibacterial potency by approximately 4-8 fold compared to the non-fluorinated analog.

-

4-Position Extension: A nitrogen-containing heterocycle (e.g., morpholine in Linezolid) at the para-position is crucial for pharmacokinetic properties and safety profiles, reducing amphiphilic toxicity.

-

-

The C5-Side Chain: An acetamidomethyl group is the standard for first-generation drugs (Linezolid). Modifications here (e.g., hydroxymethyl, triazoles) can drastically alter the spectrum of activity and MAO affinity.

Visualization: SAR Logic Flow

The following diagram illustrates the critical decision nodes in optimizing this scaffold.

Figure 1: Structural optimization logic for 3-phenyl-2-oxazolidinone derivatives, distinguishing between antibacterial features and toxicity risks.

Mechanism of Action: Protein Synthesis Inhibition

Unlike beta-lactams or aminoglycosides, 3-phenyl-2-oxazolidinones function by inhibiting the initiation phase of bacterial protein synthesis.

-

Target: The 23S rRNA of the 50S ribosomal subunit.

-

Binding Site: The Peptidyl Transferase Center (PTC), specifically near the A-site and P-site interface.

-

Mechanism: The drug locks the ribosome in a state that prevents the formation of the functional 70S initiation complex (comprising the 50S subunit, 30S subunit, mRNA, and fMet-tRNA). This prevents the first peptide bond from forming.

-

Cross-Resistance: Because this mechanism is unique, there is generally no cross-resistance with other antibiotic classes (macrolides, tetracyclines), although point mutations in the 23S rRNA (e.g., G2576T) can confer resistance [1, 5].

Visualization: Ribosomal Interference Pathway

Figure 2: The unique mechanism of action where oxazolidinones intercept the ribosomal assembly line before protein synthesis begins.

Secondary Pharmacology: MAO Inhibition[1]

A critical "off-target" activity of 3-phenyl-2-oxazolidinones is the inhibition of Monoamine Oxidase (MAO), particularly MAO-A [7, 8]. The structural requirements for MAO inhibition overlap with antibacterial activity but are not identical.[1]

-

Mechanism: The oxazolidinone ring mimics the transition state of the MAO substrate.

-

Clinical Implication: Co-administration with serotonergic agents (SSRIs) can lead to Serotonin Syndrome.

-

Design Strategy: To reduce MAO inhibition while retaining antibacterial activity, researchers often introduce steric bulk or polar heteroatoms at the C5 position (e.g., replacing the acetamide with a triazole) or modify the Ring B substituents to reduce affinity for the MAO active site [3, 11].

Experimental Protocols

To validate the biological activity of new derivatives, the following self-validating protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To quantify antibacterial potency.[2] Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution.

-

Inoculum Preparation:

-

Cultivate S. aureus (ATCC 29213) to log phase.

-

Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Why: Log phase ensures bacteria are actively dividing, which is required for protein synthesis inhibitors to show effect.

-

-

Dilution:

-

Dilute the inoculum 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Final bacterial concentration: ~5 x 10^5 CFU/mL.

-

-

Compound Plating:

-

Prepare serial 2-fold dilutions of the oxazolidinone derivative in DMSO/Broth (final DMSO < 1%).

-

Range: Typically 64 µg/mL down to 0.06 µg/mL.

-

Include Linezolid as a positive control and solvent-only as a negative control.

-

-

Incubation:

-

18-24 hours at 35°C ± 2°C in ambient air.

-

-

Readout:

-

Visual inspection or absorbance at 600nm.

-

MIC Definition: The lowest concentration showing no visible growth.

-

Protocol B: MAO-A Inhibition Screening (Fluorometric)

Purpose: To assess safety/toxicity liability. Substrate: Kynuramine (oxidized by MAO to fluorescent 4-hydroxyquinoline).

-

Enzyme Source: Recombinant Human MAO-A (commercially available).

-

Reaction Mix:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: Kynuramine (50 µM).

-

Test Compound: Various concentrations (0.1 nM to 100 µM).

-

-

Initiation:

-

Add enzyme to the mixture containing buffer and inhibitor. Incubate for 10 mins at 37°C to allow inhibitor binding.

-

Why: Pre-incubation is crucial if the inhibitor acts via a time-dependent mechanism, common with some oxazolidinones.

-

Add Kynuramine to start the reaction.[3]

-

-

Measurement:

-

Incubate for 30 mins at 37°C.

-

Stop reaction with 2N NaOH.

-

Measure fluorescence (Ex 310 nm / Em 400 nm).

-

-

Calculation:

-

Determine IC50 by plotting % Inhibition vs. Log[Concentration].

-

Quantitative Data Summary

The following table summarizes the comparative activity of the prototype (Linezolid) versus advanced derivatives, highlighting the trade-off between potency and MAO inhibition.

| Compound | C5-Side Chain | Ring B Substitution | MIC (S. aureus) [µg/mL] | MAO-A Ki [µM] | Notes |

| Linezolid | Acetamidomethyl | 3-F, 4-Morpholinyl | 1.0 - 4.0 | ~50 - 100 | Clinical Standard. Weak MAO inhibitor. |

| Eperezolid | Acetamidomethyl | 3-F, 4-Piperazinyl | 1.0 - 4.0 | ~10 | Higher MAO liability than Linezolid. |

| Radezolid | Acetamidomethyl | 3-F, 4-Biaryl | 0.25 - 0.5 | >100 | Biaryl group improves potency & reduces MAO binding. |

| Tedizolid | Hydroxymethyl | 3-F, 4-Pyridyl (prodrug) | 0.25 - 0.5 | Weak | Phosphate prodrug; active form has high potency. |

| Triazole Derivs | Triazolyl-methyl | Varied | < 0.1 (Some) | Varied | Replacing acetamide with triazole can boost potency [1, 3]. |

Data aggregated from structure-activity relationship studies [1, 3, 11].[3][4][5][6]

References

-

Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Link

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health (PMC). Link

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry. Link

-

Structure-activity relationships governing to the oxazolidinone development. ResearchGate. Link

-

Oxazolidinone structure-activity relationships leading to linezolid. Journal of Medicinal Chemistry. Link

-

Synthesis and biological evaluation of 3-alkyloxazolidin-2-ones as reversible MAO inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules (MDPI). Link

-

Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology. Link

Sources

- 1. Orientation of oxazolidinones in the active site of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Solubility Profile & Characterization of 3-Phenyl-2-oxazolidinone: A Technical Guide

An In-Depth Technical Guide on the Solubility Characteristics of 3-Phenyl-2-oxazolidinone

Executive Summary

3-Phenyl-2-oxazolidinone (CAS 703-56-0) serves as a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of antimicrobial agents (e.g., Linezolid analogs) and as a chiral auxiliary in asymmetric synthesis.[1][2][3][4] Its physicochemical behavior is dominated by the competition between the polar oxazolidinone ring and the lipophilic phenyl substituent.[3][4] This guide provides a comprehensive analysis of its solubility landscape, thermodynamic drivers, and validated protocols for solubility determination, addressing the common challenge of its limited aqueous solubility which impacts both synthetic yield and bioavailability.[4]

Physicochemical Core Profile

Understanding the solubility of 3-Phenyl-2-oxazolidinone requires a foundational grasp of its molecular architecture.[1][2][3][4] The molecule exhibits a distinct "push-pull" character: the rigid, polar carbamate region facilitates dipole-dipole interactions, while the phenyl ring drives hydrophobic exclusion and

Table 1: Key Physicochemical Parameters

| Parameter | Value | Relevance to Solubility |

| Molecular Weight | 163.17 g/mol | Low MW facilitates dissolution, but crystal packing density counteracts this.[1][2][3][4] |

| Physical State | Solid (Crystalline) | High lattice energy requires significant solvent enthalpy to overcome.[1][2][3][4] |

| Melting Point | 120–122 °C | Indicates strong intermolecular forces; higher MP generally correlates with lower solubility.[1][2][3][4] |

| LogP (Octanol/Water) | ~1.5 (Computed) | Moderately lipophilic; predicts poor water solubility but good affinity for organic solvents.[1][2][3][4] |

| H-Bond Donors | 0 | Lacks acidic protons, limiting solubility in basic aqueous media.[1][2][3][4] |

| H-Bond Acceptors | 2 (Carbonyl & Ring O) | Capable of accepting H-bonds from protic solvents (e.g., MeOH, Water).[1][2][3] |

Solubility Landscape & Solvent Compatibility

The solubility of 3-Phenyl-2-oxazolidinone is non-linear across solvent classes.[1][2][3][4] As a Senior Scientist, I categorize its solubility behavior not just by "soluble/insoluble" but by the mechanism of interaction.

The Solubility Spectrum

-

High Solubility (The "Dissolvers"):

-

Solvents: DMSO, DMF, DMAc, Acetonitrile.[4]

-

Mechanism: These polar aprotic solvents interact strongly with the large dipole moment of the oxazolidinone ring (approx. 4–5 D) without disrupting the hydrophobic phenyl hydration shell (as water would).[2][3][4]

-

Application: Ideal for reaction media and preparing stock solutions for biological assays.[1][2][3][4]

-

-

Moderate/Temperature-Dependent Solubility:

-

Solvents: Ethyl Acetate, Methanol, Ethanol, Dichloromethane.[4]

-

Mechanism:

-

Ethyl Acetate:[2][3][4] Matches the polarity of the ester-like segment.[1][2][3][4] Used extensively for recrystallization.[1][2][3][4]

-

Alcohols:[2][3][4] The hydroxyl group can H-bond to the oxazolidinone carbonyl, but the phenyl ring imposes a steric and hydrophobic penalty.[2][3][4] Solubility increases significantly with temperature (

).[1][2][3][4]

-

-

-

Poor Solubility / Antisolvents:

Hansen Solubility Parameters (HSP) Analysis

While specific experimental HSP values for this derivative are proprietary, we can derive a predictive model based on Group Contribution Methods (Van Krevelen/Hoftyzer):

- (Dispersion): High contribution from the phenyl ring.[1][2][3][4]

- (Polarity): High contribution from the cyclic carbamate.[1][2][3][4]

- (Hydrogen Bonding): Moderate contribution (Acceptor only).[1][2][3][4]

Implication: To maximize solubility, a solvent blend should aim to match the vector sum of these parameters. A blend of Ethyl Acetate (Polarity) and Toluene (Dispersion) often yields higher solubility than either pure solvent due to the "synergistic solvent effect."[1][2][3][4]

Thermodynamic Framework of Dissolution

The dissolution of 3-Phenyl-2-oxazolidinone is an endothermic process driven by entropy but hindered by enthalpy.[1][2][3][4]

Thermodynamic Cycle Visualization

The following diagram illustrates the energy barriers involved in the dissolution process.

Figure 1: Thermodynamic cycle of dissolution.[2][3][4] The high melting point (120°C) implies a stable crystal lattice (high Lattice Energy), which is the primary barrier to solubility in cold solvents.[3][4]

Validated Experimental Protocols

As a scientist, relying on literature values is insufficient; you must generate your own data for critical workflows.[2][3][4] Below are two self-validating protocols.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Standard: Adapted from WHO/BCS guidelines for low-solubility compounds.[1][2][3][4]

-

Preparation: Add excess 3-Phenyl-2-oxazolidinone solid (~50 mg) to 10 mL of the target solvent in a borosilicate glass vial.

-

Equilibration:

-

Incubate at 37°C ± 0.5°C (for biological relevance) or 25°C (for shelf stability) for 24–48 hours.

-

Agitate continuously (orbital shaker at 100 rpm).

-

-

Separation:

-

Centrifuge at 10,000 x g for 10 minutes OR filter through a pre-heated 0.45 µm PVDF syringe filter (to prevent adsorption).

-

-

Quantification:

-

Validation: The pH of aqueous buffers must be measured after saturation to ensure no hydrolysis occurred (oxazolidinones can hydrolyze at high pH).

Protocol B: Recrystallization Workflow

This process exploits the steep temperature-solubility curve in Ethyl Acetate.[1][2][3][4]

Figure 2: Optimized recrystallization workflow for purification.

Applications & Implications

Synthetic Chemistry (Chiral Auxiliaries)

In asymmetric synthesis (e.g., Evans Aldol reactions), the solubility of the auxiliary dictates the reaction concentration.[2][3][4]

-

Issue: Low solubility in cold THF can slow down enolization rates at -78°C.[1][2][3][4]

-

Solution: Pre-dissolve the oxazolidinone in a minimal amount of dry CH2Cl2 before adding to the THF reaction mixture to maintain homogeneity at cryogenic temperatures.

Drug Development (Bioavailability)

For derivatives like Linezolid, the oxazolidinone core is modified with polar groups (morpholine, acetamide) to improve water solubility.[2][3][4]

-

Observation: The bare 3-phenyl-2-oxazolidinone is a BCS Class II candidate (Low Solubility, High Permeability).[1][2][3][4]

-

Formulation Strategy: To improve bioavailability of drugs containing this core, formulation scientists often utilize amorphous solid dispersions (ASDs) or cyclodextrin complexation to disrupt the stable crystal lattice described in Section 4.[2][3][4]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136547, 3-Phenyl-2-oxazolidinone. Retrieved from [Link]

-

World Health Organization (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification.[1][2][3][4] WHO Technical Report Series, No. 1010.[1][2][3][4][7] Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2][3][4] CRC Press.[1][2][3][4][8] (Contextual reference for solubility parameter theory).

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[2][3][4] Organic Syntheses, 68, 83. (Reference for recrystallization solvents).

Sources

- 1. 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | C16H15NO3 | CID 136950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One | C11H13NO2 | CID 237192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Phenyl-2-oxazolidinone | C9H9NO2 | CID 136547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl (4-aminophenyl)carbamate (57399-97-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. researchgate.net [researchgate.net]

Advanced Synthesis of Novel 3-Phenyl-2-oxazolidinone Scaffolds

From Green Chemistry to Late-Stage Diversification

Executive Summary

The 3-phenyl-2-oxazolidinone pharmacophore represents the structural backbone of the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid), which are critical last-resort defenses against multidrug-resistant Gram-positive pathogens like MRSA and VRE. However, the emergence of the cfr ribosomal methyltransferase gene has necessitated the development of novel analogs with enhanced binding affinity and improved physicochemical profiles.

This technical guide details two distinct, high-fidelity synthetic pathways for generating novel 3-phenyl-2-oxazolidinone analogs:

-

The Convergent Route (Cu-Catalyzed N-Arylation): Ideal for medicinal chemistry and library generation, allowing late-stage diversification of the aromatic core.

-

The Sustainable Route (CO₂ Fixation): A green, atom-economical approach utilizing ionic liquids for scaffold construction.

Part 1: Strategic Rationale & SAR Logic

To design effective novel analogs, one must respect the established Structure-Activity Relationship (SAR) while exploiting areas tolerant to modification.

-

C5-Stereochemistry: The (S)-configuration at the C5 position is non-negotiable for high affinity binding to the 23S rRNA of the 50S ribosomal subunit.

-

N-Aryl Substitution: The 3-fluorophenyl moiety is standard (improves metabolic stability), but the C4-position of the phenyl ring is the primary vector for modification (e.g., replacing morpholine with fused heterocycles to overcome efflux pumps).

-

C5-Side Chain: Traditionally an acetamidomethyl group; however, replacing this with hydroxymethyl or triazole isosteres can alter solubility and permeability.

Diagram 1: Retrosynthetic Analysis & Strategic Disconnections

The following diagram illustrates the logical disconnections used to select the synthetic pathways described below.

Caption: Retrosynthetic logic splitting into Convergent (Route A) for library synthesis and De Novo (Route B) for scaffold construction.

Part 2: Synthetic Methodologies

Method A: Copper-Catalyzed N-Arylation (The "Goldberg" Approach)

Best for: Generating a library of analogs with different phenyl ring substitutions. Mechanism: A modified Ullmann-type coupling using a chelating ligand to facilitate the oxidative addition of the aryl halide to Cu(I).

This protocol utilizes a self-validating ligand system (trans-N,N'-dimethylcyclohexane-1,2-diamine or similar bidentate ligands) which stabilizes the Cu-intermediate, preventing catalyst crash-out (indicated by a color shift from blue/green to black precipitate).

Protocol Parameters:

-

Catalyst: CuI (Copper(I) Iodide)

-

Ligand: trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) or 1,10-Phenanthroline.

-

Base: K₃PO₄ (Anhydrous is critical).

-

Solvent: 1,4-Dioxane or Toluene (Degassed).

Method B: Ionic Liquid-Mediated CO₂ Fixation

Best for: Green chemistry applications and constructing the oxazolidinone ring from scratch. Mechanism: The ionic liquid acts as both solvent and nucleophilic activator, opening the epoxide ring and facilitating CO₂ insertion without toxic phosgene.

Part 3: Detailed Experimental Protocol (Method A)

This section details the synthesis of a specific analog: (S)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one .

Step-by-Step Workflow

-

Reagent Preparation (The "Dry" Check):

-

Flame-dry a Schlenk tube under vacuum and backfill with Argon (3 cycles).

-

Self-Validation: Ensure K₃PO₄ is finely ground and dried at 120°C for 4 hours. Moisture is the primary cause of reaction stalling.

-

-

Catalytic Loading:

-

Add CuI (19 mg, 0.1 mmol, 10 mol%) and the Aryl Iodide (1.0 mmol).

-

Add the (S)-5-(hydroxymethyl)-2-oxazolidinone precursor (1.2 mmol).

-

Add K₃PO₄ (2.0 mmol).

-

Critical Step: Evacuate and backfill with Argon again to remove adsorbed oxygen from the solids.

-

-

Ligand/Solvent Addition:

-

Add degassed 1,4-Dioxane (2.0 mL).

-

Add trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) via syringe.

-

Observation: The solution should turn a light blue/green suspension. If it turns dark brown/black immediately, oxygen contamination has occurred (abort and restart).

-

-

Reaction & Monitoring:

-

Seal the tube and heat to 110°C for 12–24 hours.

-

TLC Monitoring: Elute with 5% MeOH in DCM. The aryl iodide spot (high Rf) should disappear. A new, more polar spot (product) will appear.

-

-

Workup:

-

Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

-

Wash filtrate with 1M HCl (to remove ligand) and Brine.

-

Diagram 2: Experimental Workflow (Cu-Catalysis)

Caption: Step-by-step logic flow for the Copper-Catalyzed N-Arylation protocol.

Part 4: Data Presentation & Comparison

The following table compares the efficiency of the described methods based on recent literature benchmarks.

| Metric | Method A: Cu-Catalyzed N-Arylation | Method B: Ionic Liquid CO₂ Fixation |

| Primary Utility | Late-stage library diversification | Scaffold construction (Green Chem) |

| Yield (Typical) | 75% – 92% | 85% – 98% |

| Atom Economy | Moderate (Loss of HI/HBr) | Excellent (100% incorporation) |

| Substrate Scope | Tolerates -CN, -COR, -F, -CF3 | Limited by epoxide availability |

| Key Limitation | Requires aryl halides; O2 sensitive | High pressure CO₂ often required |

| Validation | TLC/HPLC (Disappearance of Ar-I) | Pressure drop (CO₂ consumption) |

Part 5: Characterization & Quality Control

To ensure scientific integrity, the synthesized analogs must meet specific spectral criteria.

-

¹H NMR (CDCl₃, 500 MHz):

-

The C5-H proton typically appears as a multiplet around δ 4.7–4.9 ppm .

-

The C4-H protons appear as a distinct pair of triplets/multiplets around δ 3.8–4.1 ppm .

-

Diagnostic: The absence of the N-H peak (broad singlet, usually >5 ppm) from the starting oxazolidinone confirms N-arylation.

-

-

¹³C NMR:

-

The Carbonyl (C=O) signal is characteristic at ~154 ppm .

-

-

HRMS:

-

Mass accuracy must be within 5 ppm of the calculated [M+H]⁺.

-

References

-

Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. Link

-

Mahy, W., Plucinski, P. K., & Frost, C. G. (2014).[1][2] Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohol Carbamates. Organic Letters. Link

-

Zhang, J., et al. (2018). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. Molecules. Link

-

Toda, Y., et al. (2017).[3] Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Letters. Link